2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family.
Mechanism of Action
Target of Action
The compound, 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid, has been found to interact with several targets in the biomedical field. These include vasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists , selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators , inhibitors of mycobacterium tuberculosis H37RV , inhibitors of lung cancer tumors A549 and H322b , inhibitors of catalytic activity of HIV-1 9 integrase , TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases.
Mode of Action
For instance, as an inhibitor, it may bind to its target and prevent its normal function, leading to a decrease in the activity of the target .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the vasopressin and fibrinogen pathways through its antagonistic action on their receptors. It can also influence the glutamate signaling pathway through its modulatory action on GluN2A and mGluR5 receptors. Furthermore, it can affect the mycobacterium tuberculosis pathway and cancer cell proliferation pathways through its inhibitory action .
Result of Action
The result of the compound’s action depends on its interaction with its targets. For example, its antagonistic action on vasopressin and fibrinogen receptors can lead to changes in blood pressure and clotting. Its modulatory action on glutamate receptors can affect neuronal signaling. Its inhibitory action on mycobacterium tuberculosis and cancer cell proliferation can lead to a decrease in the growth of these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances in the environment can affect the compound’s absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These intermediates are subsequently transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed carbonylation and regioselective iodination are key steps that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., N-iodosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination at position 7 yields 7-iodo derivatives, while carbonylation produces methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .
Scientific Research Applications
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in developing new therapeutic agents targeting specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- N-(4-Chlorophenyl)-3-cyano-5-methyl-2-(4-methylphenyl)-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHHOVLNCBGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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